
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C15H11ClN2O2S and its molecular weight is 318.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Research has highlighted the effectiveness of certain synthetic acrylamide derivatives as corrosion inhibitors, particularly for copper in nitric acid solutions. Studies utilizing chemical and electrochemical methods, such as mass loss, electrochemical impedance spectroscopy, and potentiodynamic polarization, have shown these compounds to significantly reduce corrosion rates. The efficiency of these inhibitors reached up to 86.1% under certain conditions, indicating their potential utility in protecting metal surfaces from corrosive environments. The adsorption of these compounds on copper surfaces follows the Langmuir isotherm, suggesting a chemical adsorption mechanism. Theoretical analyses, including density functional theory and Monte Carlo simulations, have supported these experimental findings, providing a comprehensive understanding of the inhibitor's interaction with metal surfaces (Ahmed Abu-Rayyan et al., 2022).
Fluorescent Dye Synthesis
Another area of research involves the synthesis of fluorescent dyes using related compounds as building blocks. These synthesized dyes, incorporating thioamide structures, exhibit fluorescence across a wide spectrum, from 412–672 nm, with varying quantum yields. Notably, some dyes exhibit dual fluorescence due to excited state proton transfer, leading to white light emission under specific conditions. The high emission efficiency and solvatochromism of these dyes suggest their potential applications in various fields, including bioimaging and the development of optoelectronic devices. The emission properties of these dyes are attributed to intramolecular charge transfer states, highlighting the role of structural modifications in tuning the optical properties of fluorescent compounds (Marzena Witalewska et al., 2019).
Biological Activity
Research into bis(thiophenyl)alkanediamides, which share structural similarities with the compound of interest, has revealed anti-inflammatory and analgesic properties. These findings suggest the potential of such compounds in developing new therapeutic agents. The synthesis involves acylating specific thiophene derivatives with dicarboxylic acid dichloroanhydrides, leading to compounds that exhibited significant biological activity in preliminary tests. This area of research opens up new avenues for the exploration of thiophene-containing compounds in medicine (A. P. Avakyan et al., 2005).
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-14-3-2-12(7-13(14)16)18-15(19)11(8-17)6-10-4-5-21-9-10/h2-7,9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQMBUVPFXVFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CSC=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B2530137.png)
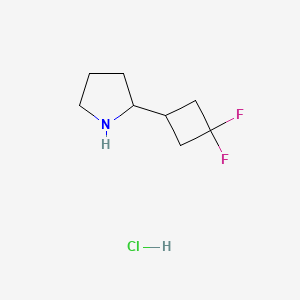

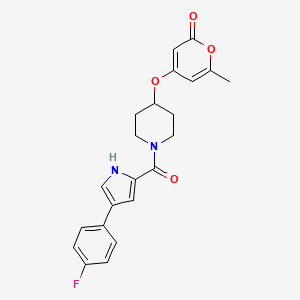

![(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530144.png)

![ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2530146.png)
![6-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[(4-FLUOROPHENYL)METHYL]HEXANAMIDE](/img/structure/B2530148.png)
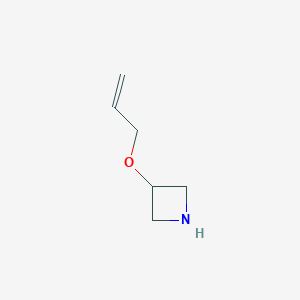
![N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2530152.png)
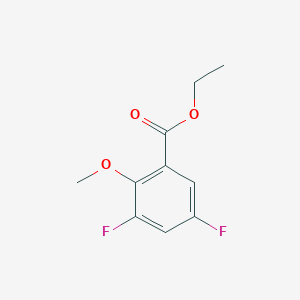
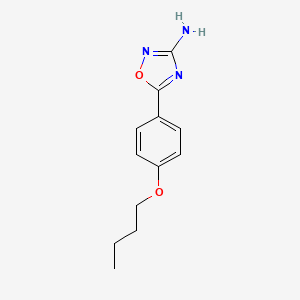
![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)
